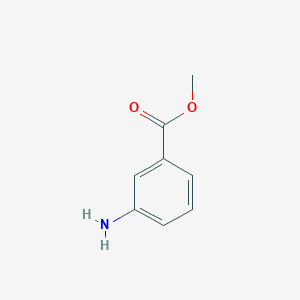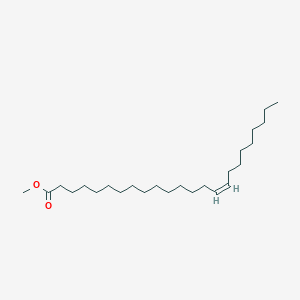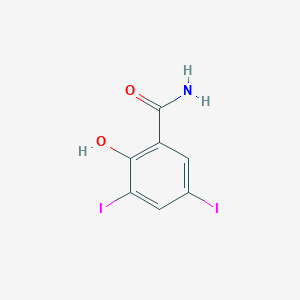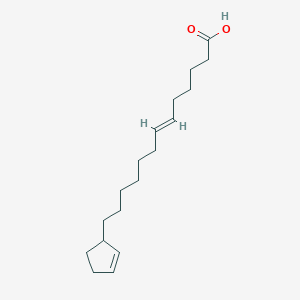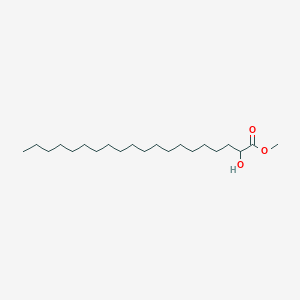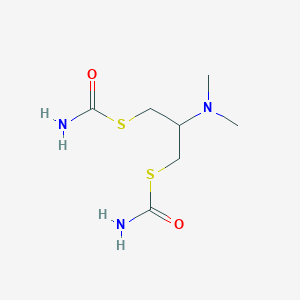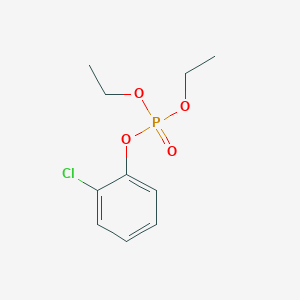
(2-chlorophenyl) diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl) diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphoric acid esterified with o-chlorophenyl and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, o-chlorophenyl diethyl ester typically involves the esterification of phosphoric acid with o-chlorophenol and diethyl alcohol. The reaction can be catalyzed by acidic or basic catalysts, depending on the desired reaction conditions. Commonly, the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, o-chlorophenyl diethyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl) diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohols.
Substitution: The chlorine atom in the o-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, water, and heat.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Phosphoric acid, o-chlorophenol, and diethyl alcohol.
Substitution: Substituted phosphoric acid esters.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(2-chlorophenyl) diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid, o-chlorophenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, phenyl diethyl ester
- Phosphoric acid, o-methylphenyl diethyl ester
- Phosphoric acid, p-chlorophenyl diethyl ester
Uniqueness
(2-chlorophenyl) diethyl phosphate is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
16462-86-5 |
|---|---|
Molecular Formula |
C10H14ClO4P |
Molecular Weight |
264.64 g/mol |
IUPAC Name |
(2-chlorophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
APOXHPYVMRKTKO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
Key on ui other cas no. |
16462-86-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


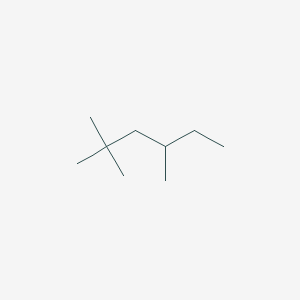

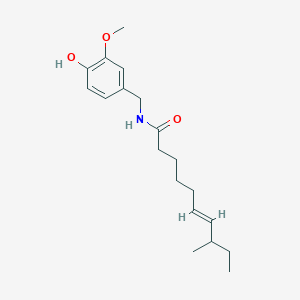
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)

